4-Bromo-3-hydrazinylbenzonitrile
Overview
Description
4-Bromo-3-hydrazinylbenzonitrile: is an organic compound with the molecular formula C7H5BrN4 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and a hydrazinyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-hydrazinylbenzonitrile typically involves the following steps:
Bromination: The starting material, benzonitrile, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Hydrazination: The brominated benzonitrile is then reacted with hydrazine (N2H4) to introduce the hydrazinyl group at the 3-position. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-hydrazinylbenzonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the hydrazinyl group.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents such as alkyl halides (R-X) and acyl halides (R-COX) in the presence of a base like sodium hydroxide (NaOH).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield 4-bromo-3-nitrobenzonitrile, while alkylation could produce 4-bromo-3-alkylbenzonitrile derivatives.
Scientific Research Applications
Chemistry: 4-Bromo-3-hydrazinylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of new drugs. Its hydrazinyl group can be modified to create derivatives with potential biological activity, such as antimicrobial or anticancer properties.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydrazinylbenzonitrile depends on its specific application. In general, the hydrazinyl group can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, covalent bonding, or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
4-Bromo-3-aminobenzonitrile: Similar structure but with an amino group instead of a hydrazinyl group.
4-Bromo-3-nitrobenzonitrile: Contains a nitro group instead of a hydrazinyl group.
4-Bromo-3-methylbenzonitrile: Contains a methyl group instead of a hydrazinyl group.
Uniqueness: 4-Bromo-3-hydrazinylbenzonitrile is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-bromo-3-hydrazinylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-2-1-5(4-9)3-7(6)11-10/h1-3,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXCQOIIRRUCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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